[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
This compound (CAS 885688-49-3, molecular formula C₁₂H₂₃N₃O₃) is a chiral intermediate featuring a pyrrolidine ring substituted with an (S)-2-amino-propionyl group and a tert-butyl carbamate protective group. Its stereochemistry and functional groups make it valuable in pharmaceutical synthesis, particularly as a building block for protease inhibitors or kinase-targeting drugs. The tert-butyl ester serves to protect the amine during reactions, while the amino-propionyl side chain may influence binding affinity in biological systems .
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-8(13)10(16)15-6-5-9(7-15)14-11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,17)/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTITAFHEWPAIL-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-propionic acid and pyrrolidine.
Formation of the Amide Bond: The first step involves the formation of an amide bond between (S)-2-amino-propionic acid and pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ester or amide groups.
Scientific Research Applications
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also participate in binding interactions with proteins, nucleic acids, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared below with analogs differing in substituents, stereochemistry, or side chains.
Table 1: Comparative Analysis of Structural Analogs
Stereochemical Differences
- Target Compound (S-configuration) : The (S)-stereochemistry at the pyrrolidine ring is critical for interactions with chiral biological targets, such as enzymes or receptors.
- R-Configuration Analog: The [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl] variant (CAS 885688-49-3) may exhibit reduced activity in stereospecific reactions, as seen in protease inhibitor studies where R-isomers showed lower binding affinity .
Substituent Effects
- Ethyl Carbamate Group : The ethyl-substituted analog (CAS 864754-29-0) has a higher molecular weight (299.42 g/mol) and increased lipophilicity (logP ~1.2 vs. 0.8 for the target compound), which could enhance membrane permeability but reduce aqueous solubility .
- This modification is advantageous in prodrug design .
Side Chain Modifications
- 2-Amino-ethyl vs. Amino-propionyl: Replacing the amino-propionyl group with a shorter 2-amino-ethyl chain (CAS 62176-12-9) reduces steric bulk, which may facilitate synthesis of less hindered intermediates.
Research Implications
- Drug Synthesis : The target compound’s tert-butyl carbamate group is widely used in solid-phase peptide synthesis (SPPS) to protect amines during coupling reactions .
- Biological Activity : Analogs with cyclopropyl groups (e.g., CAS 1401667-37-5) are being explored in kinase inhibitors due to their stability and conformational rigidity .
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1401664-87-6) is a synthetic organic molecule with significant potential in medicinal chemistry and biological research. Its structure, characterized by a pyrrolidine ring and a tert-butyl ester group, suggests it may interact with various biological targets, making it a subject of interest for further investigation.
- Molecular Formula: C12H23N3O3
- Molecular Weight: 257.33 g/mol
- Chemical Structure: The compound features a chiral center, which may influence its biological activity and interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor. The presence of the carbamic acid moiety allows it to interact with active sites of enzymes, potentially modulating their activity. This can be particularly relevant in the context of signal peptidases, which are crucial for protein maturation in bacterial systems.
In Vitro Studies
Recent studies have evaluated the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated:
- Inhibitory Potency: The compound was tested for its inhibitory potency against E. coli signal peptidase in a FRET-based functional assay, yielding IC50 values ranging from 0.056 to 1.11 mM depending on the specific structural analogs tested .
- Minimum Inhibitory Concentration (MIC): The MIC was assessed against a panel of bacteria, showing activity against hypersensitive strains at concentrations as low as 8–32 mg/mL, while no activity was observed against wild-type strains due to efflux pump mechanisms .
Cytotoxicity Assays
Cytotoxicity was evaluated using human liver cell lines (HepG2). The compound exhibited varying levels of cytotoxicity depending on the stereochemistry of the analogs tested. For instance:
- SA-linked peptides: Displayed lower cytotoxicity compared to SIA-linked peptides, with values around 0.58 mM for SA versus 5.20 mM for SIA .
These findings suggest that while the compound shows promise as an antibacterial agent, careful consideration must be given to its cytotoxic effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure | IC50 (mM) | Cytotoxicity (mM) |
|---|---|---|---|
| SA-linked Peptide | Similar structure | 0.056 - 0.071 | 0.58 |
| SIA-linked Peptide | Similar structure | 0.133 - 1.11 | 5.20 |
| Control Compound | N/A | N/A | N/A |
This table highlights the varying potencies and cytotoxic profiles among different structural analogs, underscoring the importance of structural modifications in influencing biological outcomes.
Case Studies
A notable case study involved the synthesis and evaluation of multiple epimeric forms of the compound. Researchers found that certain stereoisomers exhibited significantly enhanced inhibition against target enzymes while maintaining lower cytotoxicity profiles . This study emphasizes the relevance of stereochemistry in drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
